N-(2,3-dimethylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)prop-2-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a prop-2-enamide group attached to a 2,3-dimethylphenyl ring
Mechanism of Action
Target of Action
Mode of Action
It’s known that similar compounds can act as partial agonists of the cb1 receptor and the mu-opioid receptor. This means they can modulate the activity of these receptors, which are involved in regulating pain, mood, and appetite.
Biochemical Pathways
Result of Action
Similar compounds have been shown to have a variety of biochemical and physiological effects, including analgesic and anti-inflammatory properties. They have also been shown to have anxiolytic and antidepressant-like effects in animal models.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)prop-2-enamide typically involves the reaction of 2,3-dimethylaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
2,3-dimethylaniline+acryloyl chloride→this compound
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,3-dimethylphenyl)prop-2-enamide can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form N-(2,3-dimethylphenyl)prop-2-enamine.
Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of this compound oxide.
Reduction: Formation of N-(2,3-dimethylphenyl)prop-2-enamine.
Substitution: Formation of substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2,3-dimethylphenyl)prop-2-enamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It may have properties that make it useful in the treatment of certain diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its unique chemical structure allows it to impart specific properties to the materials it is incorporated into.
Comparison with Similar Compounds
- N-(3,4-dimethylphenyl)prop-2-enamide
- N-(2,3-dimethylphenyl)prop-2-enamine
- N-(2,3-dimethylphenyl)prop-2-enamide oxide
Comparison: this compound is unique due to the specific positioning of the dimethyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and its interaction with biological targets. Compared to similar compounds, this compound may exhibit different pharmacological properties and industrial applications.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-4-11(13)12-10-7-5-6-8(2)9(10)3/h4-7H,1H2,2-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPKTYURZXJTAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.